

anethole safety profile and toxicity studies

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Compound Focus: Anethole

CAS No.: 4180-23-8

Cat. No.: S1540497

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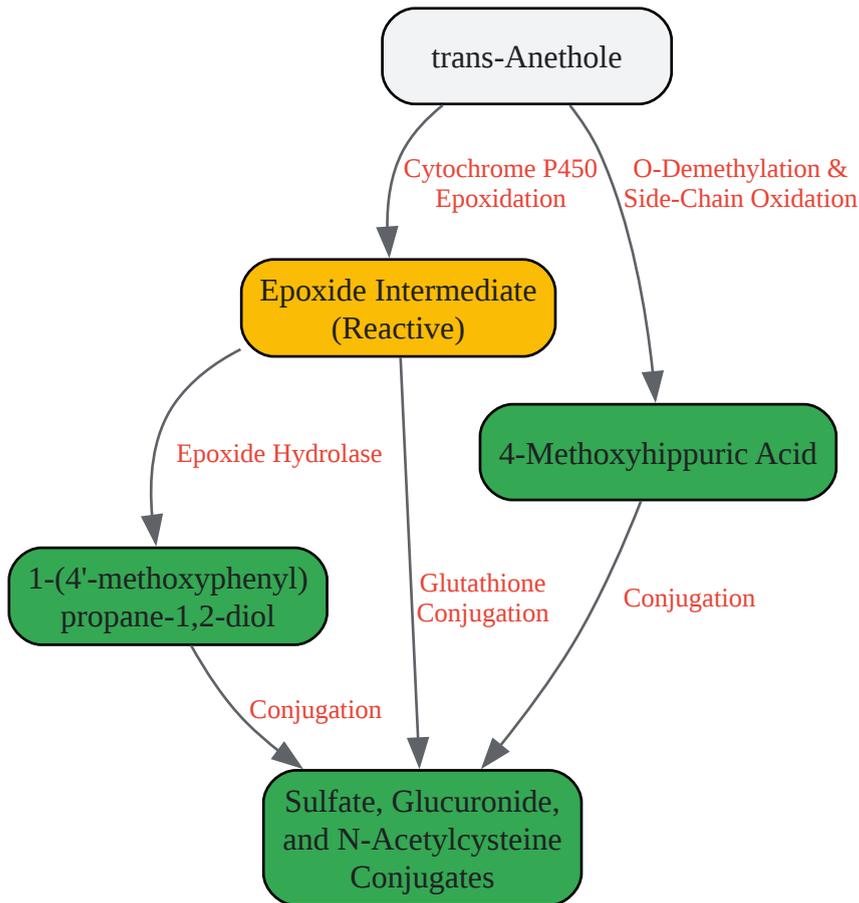
Chemical Identity and Regulatory Status

The table below outlines the fundamental identifiers and regulatory standing of **anethole**.

Property	Details
IUPAC Name	1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene [1]
CAS Numbers	4180-23-8 (trans-Anethole, food-grade); 25679-28-1 (cis-Anethole) [2]
Predominant Isomer	trans-Anethole (approx. 90% of natural anethole) [2]
Primary Source	Essential oils of anise, star anise, and fennel [1] [3]
Regulatory Status (USA)	Generally Recognized As Safe (GRAS) as a flavoring substance [1] [3] [4]
JECFA Conclusion	"No safety concern at current levels of intake when used as a flavoring agent" [1]

Mechanisms of Metabolism and Toxicity

Understanding the metabolic pathways of trans-**anethole** is crucial for interpreting its toxicological profile. The compound undergoes rapid and extensive metabolism, primarily in the liver [4].



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Anethole undergoes three primary metabolic pathways: O-demethylation, side-chain oxidation, and epoxidation [5] [6]. The reactive epoxide intermediate is effectively detoxified via conjugation with glutathione and further processed into mercapturic acids like S-[1-(4'-methoxyphenyl)-2-hydroxypropane]-N-acetylcysteine, which are excreted in urine [5].

The species-specific hepatotoxicity observed at high doses is linked to metabolic saturation. In rodents, high doses can overwhelm these detoxification pathways, particularly the conjugation with glutathione, allowing the reactive epoxide to cause liver damage. This mechanism is considered a threshold-based, non-genotoxic event [7] [4].

Summary of Key Toxicity Studies

The table below consolidates quantitative data from pivotal animal studies on **anethole**.

Study Type	Species	Dose & Duration	Key Findings	Reference
Chronic Toxicity/Carcinogenicity Sprague-Dawley Rats (312/sex) 0, 0.25%, 0.5%, 1% in diet for 117-121 wk. Intake: 105-550 mg/kg/day [7] • Dose-dependent transient retardation of body-weight gain. • Increased incidence of hepatic lesions (altered cell foci, nodular hyperplasia, benign & malignant tumors) in female rats at the highest dose (1%). • No excess mortality caused by treatment. • Conclusion: Effects are not of genetic origin ; the low incidence of tumors is restricted to a single species, sex, and the highest dose. Truhaut et al., 1989 [7] Anti-inflammatory Activity Male Wistar Rats 10 or 50 mg/kg, i.p. for 10 days in LPS-induced periodontitis model [3] • Significant suppression of IL-1β and TNF-α production compared to LPS-treated controls. • Effect was comparable to anti-inflammatory drug ketoprofen. • Suggests a potent inhibitory effect on inflammation. 2014 Study [3] Metabolism Rats & Mice Single 250 mg/kg oral dose [5] • Rapid and essentially quantitative (>95%) recovery of radioactivity. • Majority excreted in 0-24 hour urine. • 18 urinary metabolites identified, confirming three primary metabolic pathways. 1996 Study [5]				

Detailed Experimental Protocol

For researchers looking to replicate or build upon existing work, here is a detailed methodology from a key anti-inflammatory study [3]:

- **Animal Model:** Male Wistar rats (180-220 g), housed under controlled temperature ($23 \pm 2^\circ\text{C}$) and a 12-hour light/dark cycle.
- **Periodontitis Induction:** Rats were anesthetized with ketamine (50 mg/kg, i.p.) and xylazine (5 mg/kg, i.p.). *E. coli* lipopolysaccharide (LPS, 30 μg in 3 μL PBS) was injected bilaterally into the palatal gingiva between the upper first and second molars. This injection was repeated every two days for a total of 10 days (5 injections total).
- **Test Substance Administration:** trans-**Anethole** (10 mg/kg or 50 mg/kg, i.p.) or its vehicle (DMSO) was administered 20 minutes before each LPS injection. Ketoprofen (10 mg/kg, i.p.) was used as a positive control.

- **Endpoint Measurement:** After 10 days, blood was collected from the retro-orbital sinus under anesthesia. Serum levels of **IL-1 β** and **TNF- α** were measured using a commercial rat-specific ELISA kit, with plates read at 450 nm.
- **Statistical Analysis:** Data were analyzed with one-way ANOVA followed by Tukey's post-hoc test. A p-value of less than 0.05 was considered statistically significant.

Overall Safety Profile Summary

- **Non-Genotoxic:** The weight of evidence indicates that **anethole** is not genotoxic, and the tumors observed in high-dose rat studies are a secondary consequence of hepatotoxicity and not due to direct DNA damage [7] [3] [4].
- **Skin Sensitization Potential:** Based on animal data (LLNA EC3 value of 2.7%), trans-**anethole** is considered a moderate skin sensitizer. However, human studies (Confirmation of No Induction in Humans tests) showed no reactions at concentrations up to 10%, leading to a Weight of Evidence No Expected Sensitization Induction Level (WoE NESIL) of **5500 $\mu\text{g}/\text{cm}^2$** [2].
- **Acute Toxicity:** **Anethole** has low acute toxicity, with oral LD₅₀ values of more than 1800 mg/kg in mice and more than 2000 mg/kg in rats [4].
- **Human Exposure:** The estimated daily per capita intake ("eaters only") of trans-**anethole** from its use as a flavouring substance in the USA is **54 $\mu\text{g}/\text{kg}$ body weight/day** [4], which is far below the doses associated with adverse effects in animals.

Conclusion for Drug Development

Anethole presents a promising bioactive compound with demonstrated anti-inflammatory and potential anti-cancer properties [3] [8]. Its safety profile is well-characterized, showing a clear threshold for toxicity that is orders of magnitude above expected human exposure from flavor use. For therapeutic development, careful attention must be paid to dose-setting to avoid metabolic saturation and the resulting hepatotoxicity observed in chronic, high-dose rodent studies. Its non-genotoxic mechanism and established metabolic pathways provide a solid foundation for rational risk assessment.

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